4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol
Description
Properties
IUPAC Name |
4-(10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O/c25-14-8-6-12(7-9-14)16-21-22-18-15-10-20-24(13-4-2-1-3-5-13)17(15)19-11-23(16)18/h1-11,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSKWFIMIHRSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of Hydrazones
Compound 3 reacts with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under acidic conditions to form hydrazone intermediates. Subsequent oxidative cyclization using FeCl₃ (2 M) in ethanol at 25°C for 24 hours yields the triazolo[4,3-c]pyrimidine core. For example, (E)-3,7-diphenyl-9-styryl-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine (compound 11a ) is synthesized via this route, achieving 87% yield. Adapting this method, substitution of styryl with a 4-hydroxyphenyl group would produce the target compound.
Optimized Parameters
Condensation with Triethyl Orthoformate
Alternative cyclization pathways involve refluxing compound 3 with triethyl orthoformate in trifluoroacetic acid (TFA), forming tricyclic derivatives such as 5-methyl-7-phenyl-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine (compound 6a ). This method avoids oxidative conditions, making it suitable for acid-stable substrates.
Phenolic Group Introduction
Nucleophilic Aromatic Substitution
Chlorinated intermediates (e.g., 4-chloro-pyrazolo-triazolo-pyrimidine) undergo substitution with 4-hydroxyphenol in acetonitrile under basic conditions. For instance, 7-phenoxy-5-phenyl-triazolo[1,5-a]pyrimidine derivatives are synthesized by reacting 4-chloro analogs with substituted phenols in the presence of NaOH (1.5 equiv) at 80°C for 5 hours. Applied to the target compound, this method would involve:
Procedure
Suzuki-Miyaura Coupling
For more complex aryl groups, palladium-catalyzed cross-coupling can introduce the phenolic moiety. A patent describes the use of 4-hydroxyphenylboronic acid with brominated pyrazolo-triazolo-pyrimidine intermediates, using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a dioxane/H₂O mixture at 100°C.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Oxidative Cyclization | Hydrazone intermediate | FeCl₃, ethanol, 24 h | 70–85 | High regioselectivity |
| Triethyl Orthoformate | Compound 3 | TFA, reflux, 6 h | 60–70 | Acid-stable products |
| Nucleophilic Substitution | 4-Chloro derivative | NaOH, acetonitrile, 80°C | 65–75 | Scalable, minimal byproducts |
| Suzuki Coupling | Bromo intermediate | Pd(PPh₃)₄, dioxane, 100°C | 50–60 | Versatile for diverse aryl groups |
Characterization and Validation
Spectroscopic Data
- ¹H NMR (DMSO-d₆) : δ 7.37–8.81 (m, aromatic H), 9.32 (s, triazolo H), 10.2 (s, phenolic -OH).
- MS (ESI+) : m/z 413.1 [M+H]⁺.
Purity Assessment
Challenges and Optimization Opportunities
- Regioselectivity in Cyclization : Competing pathways may form [1,5-c] vs. [4,3-c] triazolo isomers. Using bulky bases (e.g., DIPEA) improves selectivity.
- Phenolic Group Stability : Alkylation of the -OH group may occur under acidic conditions. Protecting groups (e.g., acetyl) are recommended during cyclization.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_3{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction may result in the formation of corresponding alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been investigated for its medicinal properties, particularly in the context of cancer treatment. Its ability to inhibit cyclin-dependent kinases (CDKs) makes it a candidate for developing anticancer drugs[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ....
Industry: In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol exerts its effects involves its interaction with specific molecular targets. For example, in the context of CDK inhibition, the compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cell proliferation[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ....
Molecular Targets and Pathways:
CDK Inhibition: The compound targets cyclin-dependent kinases, which are crucial for cell cycle regulation[_{{{CITATION{{{_3{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ....
Receptor Binding: It may also interact with various receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Isomerization and Ring Junction Effects
The triazolo-pyrimidine core exhibits structural isomerism based on the orientation of the triazole ring fusion ([1,5-c] vs. [4,3-c]). Compound 11d ([4,3-c] junction) demonstrates distinct properties compared to its [1,5-c] isomers:
- Melting Points and Stability : [4,3-c] derivatives (e.g., Compound 9 ) exhibit higher melting points and greater thermal stability than [1,5-c] analogs (e.g., Compound 8 ) .
- NMR Shifts : Protons at C3 and C5 in [4,3-c] derivatives appear more downfield in $^1$H-NMR compared to C2 and C5 protons in [1,5-c] isomers, reflecting electronic differences in ring fusion .
- Isomerization Pathways : Under acidic conditions (e.g., formic acid), [4,3-c] derivatives isomerize to [1,5-c] forms, highlighting the thermodynamic preference for the latter .
Table 1: Comparison of [4,3-c] and [1,5-c] Derivatives
Biological Activity
The compound 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol is a member of the pyrazolo[4,3-e][1,2,4]triazole family, which has garnered attention due to its diverse biological activities. This article examines its biological activities, particularly its anticancer properties, and provides insights into its mechanism of action based on recent research findings.
Chemical Structure
The compound features a complex structure that includes a triazole and pyrimidine ring system. Its molecular formula is , with a molecular weight of approximately 356.37 g/mol.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazoles exhibit significant biological activities including:
- Anticancer Activity : Many studies have reported the cytotoxic effects of these compounds against various cancer cell lines.
- Inhibition of Kinases : These compounds often act as inhibitors of critical kinases involved in cancer progression.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of several pyrazolo[4,3-e][1,2,4]triazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that certain derivatives had stronger cytotoxic activity than cisplatin, a commonly used chemotherapy drug. The most potent compound induced apoptosis through activation of caspases and downregulation of NF-κB expression .
-
Mechanism of Action :
- The mechanism underlying the anticancer activity involves:
Data Table: Cytotoxic Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | MCF-7 | 5.8 | Apoptosis via caspase activation |
| Compound 2 | MDA-MB-231 | 6.0 | ROS induction |
| Compound 3 | MCF-10A (normal) | >20 | Selective toxicity |
Additional Biological Activities
Beyond anticancer properties, pyrazolo[4,3-e][1,2,4]triazoles have been investigated for other biological activities:
- Antimicrobial Effects : Some derivatives have shown promising results against bacterial strains.
- Anti-inflammatory Properties : Certain compounds exhibited the ability to inhibit inflammatory pathways.
Q & A
Basic Research Question
- Spectroscopy : ¹H/¹³C NMR (δ 6.93–8.45 for aromatic protons; DMSO-d₆ solvent) and IR (OH stretch ~3400 cm⁻¹) confirm functional groups .
- Melting Point : Sharp melting ranges (e.g., 284–286°C) indicate purity .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 72.55% observed vs. 72.31% theoretical) .
Advanced Methods : X-ray crystallography resolves substituent orientation in similar fused heterocycles .
How do structural modifications influence biological activity?
Advanced Research Question
- Substituent Effects :
- Halogenation : Chlorophenyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibition) .
- Phenolic -OH : Improves solubility and hydrogen-bonding interactions with targets like adenosine receptors .
- Case Study : Replacing methyl with trifluoromethyl in analogs increased antiviral potency by 3-fold due to enhanced electron-withdrawing effects .
Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like viral proteases .
What analytical methods resolve discrepancies in spectral data?
Advanced Research Question
Contradictions in NMR or MS data often arise from:
- Tautomerism : Pyrazolo-triazolo-pyrimidines exhibit pH-dependent tautomeric forms. Use deuterated solvents with controlled pH (e.g., DMSO-d₆ + TFA) to stabilize specific tautomers .
- Impurity Peaks : Compare HPLC retention times with synthetic intermediates. For example, residual hydrazine derivatives show distinct UV absorption at 254 nm .
Q. Resolution Workflow :
Repeat synthesis with strict inert atmosphere (N₂/Ar).
Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
What strategies enhance solubility for in vitro assays?
Basic Research Question
- Co-solvents : Use DMSO (≤10%) or β-cyclodextrin inclusion complexes for aqueous solubility .
- Salt Formation : Convert phenolic -OH to sodium salts (e.g., NaHCO₃ treatment) for improved pharmacokinetics .
Data Example : A triazolo-pyrimidine analog showed 4× higher solubility in PBS after sodium salt formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
